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Compound of Interest

(2-Fluoro-4-iodopyridin-3-
Compound Name:
yl)methanol

Cat. No.: B069088

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of the heterocyclic building block, (2-Fluoro-4-iodopyridin-3-
yl)methanol. This compound is of significant interest to researchers in medicinal chemistry and
drug discovery due to its unique structural features, which make it a valuable intermediate for
the synthesis of complex molecular scaffolds.

Core Chemical Properties

(2-Fluoro-4-iodopyridin-3-yl)methanol, with the CAS number 171366-19-1, is a substituted
pyridine derivative. Its structure incorporates a fluorine atom at the 2-position, an iodine atom at
the 4-position, and a hydroxymethyl group at the 3-position. This arrangement of functional
groups provides a versatile platform for a variety of chemical transformations. While extensive
experimental data is not readily available in the public domain, computed properties provide
valuable insights into its molecular characteristics.
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Property Value Source
CAS Number 171366-19-1 [1]
Molecular Formula CeHsFINO [1]
Molecular Weight 253.01 g/mol [1]
Exact Mass 252.93999 Da [1]
XLogP3 1.1 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C);untg p 3 ]
Rotatable Bond Count 1 [1]

Note: The properties listed above are computationally derived and may differ from experimental
values.

Synthesis and Reactivity

A detailed, publicly available experimental protocol for the synthesis of (2-Fluoro-4-
iodopyridin-3-yl)methanol is scarce. However, based on the synthesis of analogous
compounds, a plausible synthetic route can be proposed. The synthesis would likely involve the
introduction of the hydroxymethyl group onto a pre-functionalized 2-fluoro-4-iodopyridine ring.

A potential synthetic workflow is outlined below:
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Figure 1: Plausible synthetic workflow for (2-Fluoro-4-iodopyridin-3-yl)methanol.

Experimental Protocol (Hypothetical):

« Lithiation: 2-Fluoro-4-iodopyridine would be dissolved in an anhydrous aprotic solvent, such
as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). A strong base,
such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), would be added dropwise
to deprotonate the 3-position of the pyridine ring, forming a lithiated intermediate.

» Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF),
would then be added to the reaction mixture. The lithiated intermediate would attack the
carbonyl carbon of DMF, leading to the formation of an aldehyde precursor after acidic

workup.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b069088?utm_src=pdf-body-img
https://www.benchchem.com/product/b069088?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Reduction: The resulting 2-fluoro-4-iodo-3-pyridinecarboxaldehyde would be reduced to the
corresponding alcohol. This can be achieved using a mild reducing agent like sodium
borohydride (NaBHa4) in a protic solvent such as methanol or ethanol.

 Purification: The final product, (2-Fluoro-4-iodopyridin-3-yl)methanol, would be purified
using standard techniques such as column chromatography on silica gel.

Applications in Drug Discovery and Medicinal
Chemistry

The 2-fluoropyridine scaffold is a well-established pharmacophore in medicinal chemistry,
particularly in the development of kinase inhibitors. The fluorine atom can enhance binding
affinity to the target protein and improve metabolic stability, while the pyridine nitrogen can act
as a hydrogen bond acceptor. The presence of an iodine atom provides a reactive handle for
further diversification through cross-coupling reactions, such as Suzuki, Sonogashira, or
Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents to
explore the structure-activity relationship (SAR) of potential drug candidates.

While no specific biological activity has been reported for (2-Fluoro-4-iodopyridin-3-
yl)methanol itself, its structural motifs are present in molecules with known biological activities.
For instance, fluorinated pyridines are key components of various kinase inhibitors targeting
pathways involved in cancer and other diseases.

The logical relationship for its potential use in kinase inhibitor synthesis is depicted below:
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Figure 2: Logical workflow for the application of (2-Fluoro-4-iodopyridin-3-yl)methanol in
kinase inhibitor discovery.

Conclusion

(2-Fluoro-4-iodopyridin-3-yl)methanol is a promising building block for the synthesis of novel
compounds with potential therapeutic applications. Its unique combination of functional groups
offers multiple avenues for chemical modification, making it a valuable tool for medicinal
chemists. Further research is warranted to fully elucidate its experimental properties, optimize
its synthesis, and explore its potential in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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